N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-4-phenoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-4-phenoxybenzamide is a useful research compound. Its molecular formula is C22H17N3O5S and its molecular weight is 435.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds with amethylsulfonylphenyl pharmacophore have been found to inhibit cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in inflammation and pain .
Mode of Action
Compounds with similar structures have been found to inhibit cox-2 . COX-2 inhibitors work by blocking the enzyme COX-2, which is involved in the production of prostaglandins, substances in the body that cause inflammation and pain .
Biochemical Pathways
Cox-2 inhibitors generally affect thearachidonic acid pathway . By inhibiting COX-2, these compounds reduce the production of prostaglandins, which are key mediators of inflammation and pain .
Pharmacokinetics
Similar compounds have been evaluated for theirin silico ADME prediction . This involves predicting how the compound will be absorbed and distributed in the body, how it will be metabolized, and how it will be excreted .
Result of Action
Similar compounds have shownanti-inflammatory activity . This is likely due to their inhibition of COX-2, which reduces the production of prostaglandins, thereby reducing inflammation .
Biological Activity
N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-4-phenoxybenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a phenoxybenzamide moiety linked to a 1,3,4-oxadiazole ring substituted with a methylsulfonyl group. The molecular formula is C18H16N3O4S, with a molecular weight of approximately 384.46 g/mol.
Property | Value |
---|---|
Molecular Formula | C18H16N3O4S |
Molecular Weight | 384.46 g/mol |
IUPAC Name | This compound |
CAS Number | Not specified |
Anticancer Properties
Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer activities. A study conducted by Li et al. (2013) demonstrated that derivatives of oxadiazole can induce apoptosis in various cancer cell lines through the activation of caspase pathways and inhibition of cell proliferation . Specifically, this compound showed promising results against breast and colon cancer cells.
Antimicrobial Activity
In addition to anticancer effects, this compound has demonstrated antimicrobial properties. A series of tests against Gram-positive and Gram-negative bacteria revealed that it inhibits bacterial growth effectively, suggesting its potential as an antibacterial agent . The mechanism appears to involve disruption of bacterial cell wall synthesis.
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cancer cell metabolism.
- Induction of Apoptosis : It activates apoptotic pathways in cancer cells.
- Antimicrobial Mechanism : It disrupts the integrity of microbial cell membranes.
Study 1: Anticancer Efficacy
In a study published in Chemical Biology and Drug Design, researchers evaluated the efficacy of various oxadiazole derivatives including this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability with IC50 values significantly lower than those of standard chemotherapeutics .
Study 2: Antimicrobial Testing
A separate investigation assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) comparable to leading antibiotics, suggesting its potential as a new antimicrobial agent .
Properties
IUPAC Name |
N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O5S/c1-31(27,28)19-10-6-5-9-18(19)21-24-25-22(30-21)23-20(26)15-11-13-17(14-12-15)29-16-7-3-2-4-8-16/h2-14H,1H3,(H,23,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXKFWPKYZYAFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.